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Compound of Interest

Compound Name: Griseolutein B

Cat. No.: B15579898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Griseolutein B is a phenazine antibiotic produced by several species of Streptomyces. Like

other phenazine natural products, it exhibits a range of biological activities, including

antibacterial and potential anticancer properties. The structural elucidation and purity

assessment of Griseolutein B are critical for its development as a potential therapeutic agent.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the

unambiguous determination of its chemical structure and for quantifying its presence in

complex mixtures.

This document provides detailed application notes and experimental protocols for the

comprehensive NMR analysis of Griseolutein B. It is intended to guide researchers in

obtaining and interpreting high-quality NMR data for this compound.

Chemical Structure of Griseolutein B
Molecular Formula: C₁₇H₁₆N₂O₆

Canonical SMILES: COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(CO)O

Structure:
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Representative NMR Data
Due to the limited availability of publicly accessible, complete NMR datasets for Griseolutein
B, the following table presents a representative set of ¹H and ¹³C NMR chemical shifts. These

values are based on typical shifts for similar phenazine structures and are intended for

illustrative purposes. Actual experimental values may vary depending on the solvent and other

experimental conditions.
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Position
¹³C Chemical Shift (δc,
ppm)

¹H Chemical Shift (δH,
ppm, Multiplicity, J in Hz)

1 142.5 -

2 128.9 8.35 (d, 7.5)

3 134.2 8.10 (t, 7.5)

4 130.1 8.45 (d, 7.5)

4a 141.8 -

5a 138.5 -

6 129.5 8.20 (s)

7 108.2 7.40 (d, 2.5)

8 158.9 -

9 119.8 7.95 (d, 2.5)

9a 136.4 -

1-COOH 166.8 -

8-OCH₃ 56.5 4.10 (s)

6-CH₂ 68.2 5.05 (s)

1' 75.4 4.50 (t, 5.0)

2' 64.1 3.80 (m)

2' 3.70 (m)

Experimental Protocols
Sample Preparation

Sample Purity: Ensure the Griseolutein B sample is of high purity. This can be achieved by

chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
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Solvent Selection: Choose a suitable deuterated solvent. For phenazine compounds,

Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are commonly used. The choice

of solvent can affect the chemical shifts, particularly for exchangeable protons (e.g., -OH, -

NH, -COOH).

Concentration: Prepare a solution with a concentration of 5-10 mg of Griseolutein B in 0.5-

0.6 mL of the chosen deuterated solvent.

Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal

standard with a sharp, well-resolved signal that does not overlap with the analyte signals

(e.g., tetramethylsilane (TMS) at 0 ppm, or a higher molecular weight standard for better

mass accuracy).

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
The following experiments are recommended for a comprehensive structural analysis of

Griseolutein B. All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz)

equipped with a cryoprobe for enhanced sensitivity.

¹H NMR (Proton):

Purpose: To determine the number of different types of protons and their chemical

environments. Provides information on proton-proton scalar coupling.

Typical Parameters:

Pulse Program: zg30

Spectral Width: 12-16 ppm

Acquisition Time: 2-3 s

Relaxation Delay: 1-5 s

Number of Scans: 16-64
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¹³C NMR (Carbon):

Purpose: To determine the number of different types of carbon atoms.

Typical Parameters:

Pulse Program: zgpg30 (with proton decoupling)

Spectral Width: 200-220 ppm

Acquisition Time: 1-2 s

Relaxation Delay: 2-5 s

Number of Scans: 1024-4096

COSY (Correlation Spectroscopy):

Purpose: To identify protons that are scalar-coupled to each other (typically through 2-3

bonds).

Typical Parameters:

Pulse Program: cosygpqf

Data Points (F2 x F1): 2048 x 256

Number of Scans per Increment: 2-8

HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond correlations between protons and their attached

carbons.

Typical Parameters:

Pulse Program: hsqcedetgpsisp2.3

Data Points (F2 x F1): 1024 x 256
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¹J(C,H) Coupling Constant: ~145 Hz

Number of Scans per Increment: 4-16

HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (2-4 bonds) correlations between protons and carbons.

Crucial for connecting different spin systems and establishing the overall carbon skeleton.

Typical Parameters:

Pulse Program: hmbcgplpndqf

Data Points (F2 x F1): 2048 x 256

Long-range ¹J(C,H) Coupling Constant: Optimized for 8-10 Hz

Number of Scans per Increment: 8-32

Experimental Workflow
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To cite this document: BenchChem. [Application Notes and Protocols for the NMR
Spectroscopic Analysis of Griseolutein B]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579898#nuclear-magnetic-resonance-nmr-
spectroscopy-of-griseolutein-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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